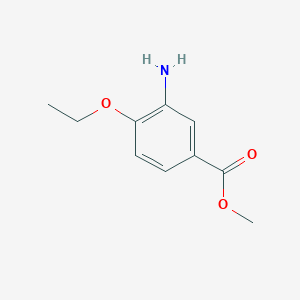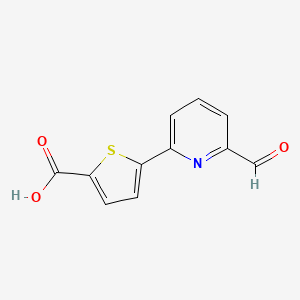
5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid
Übersicht
Beschreibung
5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H7NO3S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years due to their potential biological activities . Thiophene-2-carboxylic acid, a related compound, can be prepared by the oxidation of thiophene-2-carboxaldehyde . Other synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a pyridine ring via a formyl group . The molecular weight of this compound is 233.248 Da .Chemical Reactions Analysis
Thiophene derivatives, including this compound, can undergo a variety of chemical reactions. For instance, thiophene-2-carboxylic acid can undergo double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Other reactions include condensation reactions and coupling reactions .Wirkmechanismus
The mechanism of action of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid is not yet fully understood. However, it is believed that the sulfur and formyl functional groups of this compound interact with the target molecules, forming a complex that is highly stable and resistant to hydrolysis. This complex is then able to bind to the target molecule, leading to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a variety of effects, including the inhibition of protein synthesis, the inhibition of DNA replication, and the inhibition of cell proliferation. It has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid has several advantages as a reagent for laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. It is also relatively non-toxic, making it a safe reagent to use in the laboratory. However, this compound has some limitations as a reagent. It is relatively expensive, and it is not soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid in scientific research. One potential direction is the use of this compound as a fluorescent marker for the detection of proteins, DNA, and other biomolecules. Another potential direction is the use of this compound as a building block for the synthesis of a variety of polymers and materials. Finally, this compound could be used as a precursor for the synthesis of a variety of organic compounds, such as thiophene-2-carboxamides, thiophene-2-carboxylates, and thiophene-2-carboxylic acids.
Wissenschaftliche Forschungsanwendungen
5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid has been studied for its potential applications in a variety of scientific fields, including organic synthesis, materials science, and biochemistry. In organic synthesis, this compound can be used as a precursor for the synthesis of a variety of organic compounds, including thiophene-2-carboxamides, thiophene-2-carboxylates, and thiophene-2-carboxylic acids. In materials science, this compound has been used as a building block for the synthesis of a variety of polymers and materials. In biochemistry, this compound has been used as a fluorescent marker for the detection of proteins, DNA, and other biomolecules.
Eigenschaften
IUPAC Name |
5-(6-formylpyridin-2-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-6-7-2-1-3-8(12-7)9-4-5-10(16-9)11(14)15/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBKTJYWJNEFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(S2)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


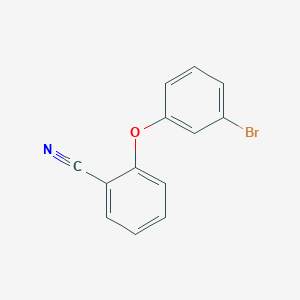
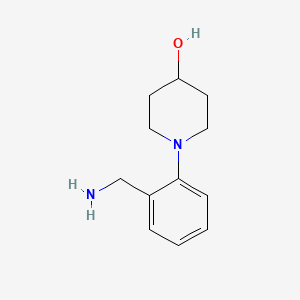
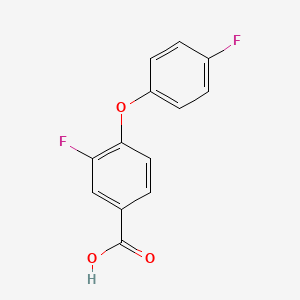
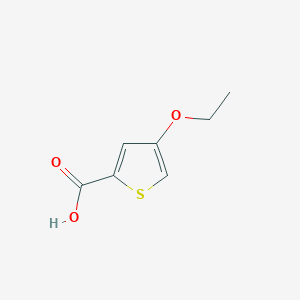
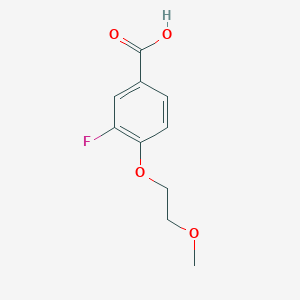
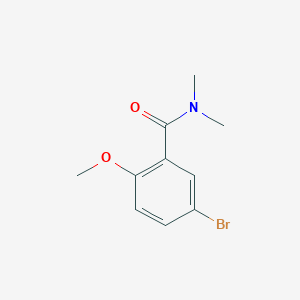
![(2E)-3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1385936.png)
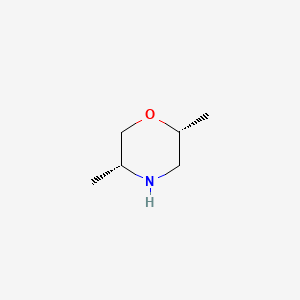
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1385938.png)
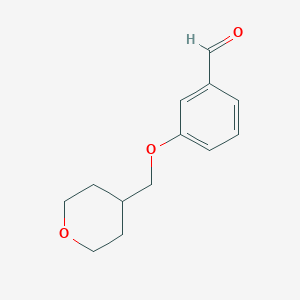
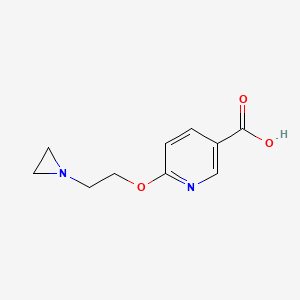
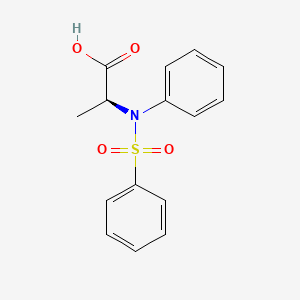
amine](/img/structure/B1385945.png)
